molecular formula C6H3ClNNaO4S B1659878 Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt CAS No. 68683-43-2

Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt

Cat. No. B1659878
CAS RN: 68683-43-2
M. Wt: 243.6 g/mol
InChI Key: BBSWINSMWHMQRQ-UHFFFAOYSA-M
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Description

“Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt” is a chemical compound. It is also known as Sodium benzenesulfinate . It has a molecular weight of 164.16 and 259.601 . The linear formula for this compound is C6H5SO2Na and C6H3ClNNaO5S .


Synthesis Analysis

Benzenesulfinic acid sodium salt has been used in the synthesis of sulfones by reaction of organic halides and sodium benzenesulfinate using higher alcohols or diols as solvents . It was also used in the synthesis of aryl sulfones via copper-catalyzed cross-coupling with boronic acids and vinyl sulfones via reaction with vicinal dibromides .


Molecular Structure Analysis

The molecular structure of “Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt” can be represented by the SMILES string [Na+].[O-]S(=O)c1ccccc1 .


Chemical Reactions Analysis

Benzenesulfinic acid sodium salt undergoes several chemical reactions. When treated with alkynylselenonium salts, it yields (Z)-β-alkoxyvinylsulfones . It also undergoes rhodium-catalyzed desulfinative coupling with aldehydes to yield ketones .


Physical And Chemical Properties Analysis

Benzenesulfinic acid sodium salt is a solid substance . It has a melting point of over 300°C . The compound is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . 2-Chloro-5-nitrobenzenesulfonic Acid crystallizes as the dihydrate from water (mp 169 ℃, decomp.). The compound undergoes explosive decomposition when heated above 200 ℃ .

Scientific Research Applications

Synthesis and Material Science

Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt, and its analogs have been extensively researched in the field of synthesis and material science. For example, benzenesulfonate salts have been prepared for use in second-order nonlinear optics, demonstrating the utility of these compounds in creating materials with specific optical properties. The preparation of these salts and their crystal structures offer insights into the design of colorless and noncentrosymmetric structures for optical applications, highlighting their potential in the development of advanced materials (Anwar et al., 2000).

Catalysis and Chemical Transformations

In the realm of catalysis and chemical transformations, research has shown that benzenesulfinic acid derivatives can act as intermediates in various chemical processes. For instance, polymer-supported benzenesulfonamides have been used in solid-phase synthesis to yield diverse chemical scaffolds. This application underscores the versatility of benzenesulfinic acid derivatives in facilitating different chemical transformations, offering a pathway to synthesize a range of chemical compounds with potential biological and industrial applications (Veronika Fülöpová & Miroslav Soural, 2015).

Environmental Applications

Furthermore, the study of organic salts, including benzenesulfinic acid derivatives, in environmental applications reveals their influence on processes such as the synthesis of 1,3,5-trioxane. Research into the effects of these organic salts on trioxane synthesis provides valuable insights into their potential for enhancing chemical reactions, offering benefits such as reduced corrosion and less byproduct formation. This research not only highlights the environmental applications of benzenesulfinic acid derivatives but also their role in improving the efficiency and sustainability of chemical processes (Liuyi Yin et al., 2016).

Detection and Analysis Techniques

Benzenesulfinic acid sodium salt has been utilized in the development of detection and analysis techniques, particularly in the selective trapping of S-nitrosothiols. The conversion of S-nitrosothiols to thiosulphonates by benzenesulfinic acid sodium salt underpins a mechanistic study that provides a foundation for new strategies in protein S-nitrosothiol detection. This application is crucial for understanding the biochemistry of nitric oxide and its related compounds, offering a methodological advancement for scientific research in biochemistry and molecular biology (Benjamin D. Reeves et al., 2013).

Safety And Hazards

The safety data sheet for Benzenesulfinic acid sodium salt indicates that it is a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water .

properties

IUPAC Name

sodium;2-chloro-5-nitrobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO4S.Na/c7-5-2-1-4(8(9)10)3-6(5)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSWINSMWHMQRQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClNNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4071714
Record name Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt
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Molecular Weight

243.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt

CAS RN

68683-43-2
Record name Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt (1:1)
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Record name Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt (1:1)
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Record name Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-chloro-5-nitrobenzenesulphinate
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Synthesis routes and methods

Procedure details

321 ml. (4.7 moles) of chlorosulfonic acid and 79 g. (0.5 moles) of 4-chloro-nitrobenzene are stirred at 130° C. for 6 hours. The reaction mixture is then cooled to a temperature below 10° C. and is poured onto 750 ml. of icy water. The mixture is filtered at room temperature and the substance collected on the filter is washed solid-free with about 2 litres of water. The crude 2-chloro-5-nitrobenzene sulfonyl chloride obtained is subjected to the subsequent reaction steps without purification. 118 g. (0.935 moles) of anhydrous sodium sulfite and 20 g. of sodium bicarbonate are dissolved in 250 ml. of water, and to the solution obtained a mixture of the crude 2-chloro-5-nitrobenzene sulfonyl chloride and 20 g. of sodium bicarbonate is added at a temperature of 23° to 25° C., in one hour. The reaction mixture is stirred for two hours at a temperature of 23° to 25° C., and, after the addition of 200 ml. of toluene, for further 15 minutes. The mixture is stirred at 25° C. and the substance filtered off is washed with 100 ml. of toluene. The sodium 2-chloro-5-nitrobenzene sulfinate obtained is dissolved in 400 ml. of water at 40° C., and the solution is admixed with 200 ml. of toluene. The insoluble part is filtered off and the toluene phase is separated from the filtrate. The aqueous phase is cooled to 10° C., acidified with 100 ml. of concentrated aqueous hydrochloric acid solution and the precipitated crystals are stirred, filtered off at 10° C. and dried. 61 g. of 2-chloro-5-nitrobenzene sulfinic acid are obtained. Yield: 55% of theoretical related to 4-chloro-nitrobenzene.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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